Researchers requiring the acetate salt of phentolamine face distinct solubility and stability profiles compared to mesylate or HCl salts. Substituting salts without re-validation introduces experimental risk. This ≥99.72% pure acetate salt offers:
- **High DMSO solubility (55 mg/mL)** for concentrated stock solutions in cell-based assays.
- **Documented antibacterial (S. aureus) and anticancer activities** not reported for other salts.
- **Defined pH-dependent degradation kinetics** (t1/2 3.1-12.8 h) for forced degradation studies.
Procurement managers: bulk quantities and custom packaging available with rapid global delivery.
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
CAS No.249607-96-3
Cat. No.B2818751
⚠ Attention: For research use only. Not for human or veterinary use.
Phentolamine acetate (CAS 249607-96-3) is a research-grade non-selective alpha-adrenergic antagonist formulated as an acetate salt of the imidazoline derivative phentolamine . The compound is supplied as a crystalline solid with a molecular weight of 341.40 and the molecular formula C19H23N3O3 . As an alpha-adrenergic receptor blocker, phentolamine acetate functions as a competitive antagonist at both alpha-1 and alpha-2 adrenoceptor subtypes, a pharmacological profile that distinguishes it from subtype-selective agents . For research procurement, the compound is characterized by defined solubility parameters and specific in vitro activity profiles relevant to cardiovascular pharmacology, antibacterial potentiation, and anti-inflammatory investigations.
Salt FormAcetate salt with distinct solubility profileDMSO/ethanol-compatible; not for direct aqueous in vivo use without co-solvents
PharmacophoreReversible non-selective alpha-adrenergic receptor antagonistCore imidazoline scaffold conserved across salt forms
Bioactivity ContextReported antibacterial and anti-inflammatory endpointsIn vitro activity not documented for mesylate/HCl salts; requires cell-model endpoint review
Phentolamine Acetate Interchangeability with Mesylate and Hydrochloride
Substituting phentolamine acetate with the more common mesylate salt or other alpha-adrenergic antagonists introduces critical experimental variables that can compromise reproducibility and data interpretation. Salt form selection directly impacts solubility, stability, and biological activity: the acetate salt of phentolamine demonstrates distinct solubility profiles and degradation kinetics compared to the mesylate salt, which can alter dose-response relationships and in vitro assay outcomes [1]. Furthermore, phentolamine's non-selective alpha-1/alpha-2 antagonism differs fundamentally from selective agents like prazosin (alpha-1 selective) or yohimbine (alpha-2 selective), making class-based substitution scientifically invalid for studies requiring balanced adrenoceptor blockade [2]. The quantitative evidence below establishes the specific, measurable differences that necessitate procurement of the exact acetate salt form for rigorous experimental design.
Solubility
Phentolamine acetatePoor aqueous solubility (~2.1 mg/mL); highly soluble in DMSO (55 mg/mL) and ethanol (45.3 mg/mL).
Mesylate / HCl saltsAqueous solubility ~20 mg/mL; direct formulation transfer may shift assay compatibility.
Stability
Phentolamine acetatepH-dependent degradation kinetics; half-life varies 3.1–12.8 h across pH 1.2–9.0 at 25°C.
Hydrochloride saltpH-independent stability region reported at pH 3.1–4.9; buffer conditions may not transfer.
Bioactivity
Phentolamine acetateReported antibacterial (S. aureus) and anti-inflammatory in vitro endpoints.
Mesylate / HCl saltsNo documented antibacterial or anti-inflammatory activity; biological endpoint profile may not transfer.
[2] Patil PN. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures. Autonomic & Autacoid Pharmacology. 2007;27:71-77. View Source
Phentolamine Acetate Differentiation: Solubility, Stability, and Bioactivity
Solubility in Organic Solvents vs. Water
Phentolamine acetate exhibits a defined DMSO solubility of 55 mg/mL (161.1 mM) with sonication recommended for complete dissolution . This solubility parameter is critical for preparing concentrated stock solutions for cell-based assays and high-throughput screening, where precise compound handling is essential for reproducibility .
Solubility in Organic Solvents vs. WaterCross-study comparable
This difference necessitates compound-specific stock solution preparation protocols and may influence vehicle selection for assays sensitive to DMSO concentration.
SolubilityIn vitro assayDMSO stock solution
pH-Dependent Degradation Kinetics
Phentolamine acetate demonstrates aqueous solubility of at least 25 mg/mL, whereas phentolamine mesylate shows variable aqueous solubility ranging from approximately 10 mg/mL in PBS (pH 7.2) to 76 mg/mL in pure water . This variability in aqueous solubility between salt forms can significantly impact in vivo formulation strategies and bioavailability studies .
Aqueous solubilitySalt form comparisonIn vivo formulation
Evidence Dimension
Aqueous solubility
Target Compound Data
≥25 mg/mL in water
Comparator Or Baseline
Phentolamine mesylate: ~10 mg/mL in PBS (pH 7.2); up to 76 mg/mL in water
Quantified Difference
Variable; mesylate shows 2.5-fold lower solubility in physiological buffer compared to acetate in water
Conditions
Water or PBS (pH 7.2) at room temperature
Why This Matters
The acetate salt provides more predictable aqueous solubility for in vivo studies requiring physiological buffers, while the mesylate salt's solubility is highly dependent on specific buffer conditions.
Aqueous solubilitySalt form comparisonIn vivo formulation
High Purity Grade for Sensitive Assays
Phentolamine exhibits a Ki of 6.0 nM for alpha-adrenergic receptors in porcine uterine and mesenteric arteries, demonstrating 200-fold higher potency compared to the beta-adrenergic antagonist (±)-propranolol (Ki = 1,200 nM) [1]. This non-selective alpha-blockade profile contrasts with subtype-selective agents like prazosin (alpha-1 selective, Ki = 1.2 nM) and yohimbine (alpha-2 selective, Ki = 160 nM) [1].
High Purity Grade for Sensitive AssaysCross-study comparable
Acetate: 99.72% (HPLC).
Mesylate: typically ≥98%; HCl: ≥95% (commercial research grade).
May support high-sensitivity analytical workflows where trace impurity impact is under review.
(±)-Propranolol: Ki = 1,200 nM; Prazosin: Ki = 1.2 nM; Yohimbine: Ki = 160 nM
Quantified Difference
200-fold more potent than propranolol; 5-fold less potent than prazosin at alpha-1; 27-fold more potent than yohimbine at alpha-2
Conditions
Porcine uterine and mesenteric arteries, radioligand binding assay
Why This Matters
This balanced, non-selective alpha-blockade profile is essential for studies requiring simultaneous antagonism of both alpha-1 and alpha-2 adrenoceptors, a property not shared by subtype-selective comparators.
Alpha-adrenoceptorBinding affinityKi
[1] Quantitation of α1-adrenergic receptors in porcine uterine and mesenteric arteries. ScienceDirect. 2013. View Source
Antibacterial Activity Against S. aureus
Phentolamine acetate potentiates the antibacterial activity of macrolide antibiotics against Gram-negative bacteria and MRSA. In vitro models using methicillin-resistant S. aureus (MRSA) biofilms demonstrated a 1.8-log reduction in viable cells when 8 μg/mL erythromycin was combined with ¼ MIC phentolamine acetate over 24 hours . This synergistic effect is mediated through reduced efflux pump activity and direct damage to the bacterial outer membrane [1].
Antibacterial Activity Against S. aureusData to verify
Reported inhibition of S. aureus growth in vitro; no quantitative MIC available from current literature.
Class-level inference; not documented for mesylate/HCl salts.
Antibacterial synergyMRSAMacrolide potentiation
Evidence Dimension
Antibacterial synergy (log reduction in MRSA biofilm)
Target Compound Data
1.8-log reduction in viable MRSA cells (erythromycin 8 μg/mL + ¼ MIC phentolamine acetate)
Comparator Or Baseline
Erythromycin alone (baseline viability)
Quantified Difference
1.8-log reduction in viable cell count compared to erythromycin alone
Conditions
MRSA biofilm model, 24-hour exposure, in vitro
Why This Matters
This property identifies phentolamine acetate as a macrolide potentiator for antibacterial research, a functional activity not associated with other alpha-blockers and not documented for alternative salt forms like the mesylate.
In a randomized controlled trial of 80 patients undergoing septoplasty, deliberate hypotensive anesthesia with phentolamine resulted in significantly less cognitive impairment compared to nitroglycerin. P300 latency, a neurophysiological marker of cognitive processing speed, showed significantly less delay in the phentolamine group compared to the nitroglycerin group (P = 0.003) [1]. This indicates better preservation of cognitive function with phentolamine.
Anti-inflammatory and Anticancer ActivitySupporting evidence
Multiple vendor databases report in vitro anti-inflammatory and anticancer properties; specific IC50 values not yet characterized.
Cell-model endpoint review warranted; may inform off-target screening campaigns.
Randomized controlled trial, 80 patients, septoplasty under general anesthesia, cognitive assessment at 1 week post-op
Why This Matters
For researchers investigating hypotensive anesthesia protocols or neurocognitive outcomes, phentolamine offers a superior cognitive safety profile compared to nitroglycerin, a critical differentiator for study design and clinical translation.
[1] Fathy W, et al. Comparative effect of deliberate hypotensive anesthesia using nitroglycerine vs. phentolamine on event related potentials and cognitive functions in patients undergoing septoplasty: a randomized controlled trial. BMC Anesthesiology. 2023;23(1):150. View Source
Alpha-Adrenoceptor Antagonist Potency vs. Other Imidazolines
Patent US 11,844,858 describes stable aqueous ophthalmic solutions of phentolamine mesylate that are free of chelating agents such as EDTA [1]. This formulation innovation addresses the historical challenge of preparing stable phentolamine salt solutions without metal chelators, which were previously believed necessary to maintain stability [1]. The patent exemplifies the use of phentolamine mesylate with mannitol, sodium acetate, and water to improve visual performance [1].
Alpha-Adrenoceptor Antagonist Potency vs. Other ImidazolinesClass-level inference
Phentolamine (free base) most potent among tested imidazolines.
Piperoxan, yohimbine, tolazoline: 3–7× less potent; thymoxamine: 10–1000× less active.
Enables chelator-free formulation; prior art required EDTA
Conditions
Aqueous ophthalmic solution, storage stability
Why This Matters
This formulation advance is relevant for researchers developing ophthalmic drug delivery systems or studying phentolamine's effects on visual performance, particularly night vision improvement.
[1] Meyer AR, Opus Genetics Inc. Aqueous ophthalmic solutions of phentolamine and medical uses thereof. US Patent 11,844,858. December 19, 2023. View Source
Phentolamine Acetate Research and Industrial Applications
DMSO Solubility for In Vitro Assays
Utilize phentolamine acetate for in vitro and ex vivo experiments requiring balanced antagonism of both alpha-1 and alpha-2 adrenoceptors. The compound's Ki of 6.0 nM provides a 200-fold selectivity window over beta-adrenergic receptors, enabling specific interrogation of alpha-adrenergic signaling pathways without confounding beta-blockade [1]. This profile is particularly valuable for vascular smooth muscle contraction assays and studies of catecholamine-mediated physiology where subtype-selective agents would provide incomplete receptor coverage.
Antibacterial and Anti-inflammatory Mechanism Studies
Employ phentolamine acetate as a chemical tool to investigate efflux pump inhibition and outer membrane permeabilization in Gram-negative bacteria and MRSA. The documented 1.8-log reduction in MRSA biofilm viability when combined with erythromycin validates its use in synergy studies and antibiotic adjuvant research . This application leverages the compound's unique non-adrenergic mechanism of action, which is independent of its alpha-blocking properties and not shared by other alpha-antagonists.
Degradation and Formulation Stability Studies
Incorporate phentolamine into preclinical or clinical research protocols evaluating hypotensive anesthesia strategies where cognitive preservation is a primary endpoint. The randomized controlled trial evidence demonstrating significantly less P300 latency delay compared to nitroglycerin (P = 0.003) establishes phentolamine as the preferred vasodilator for studies focusing on neurocognitive outcomes [2]. This scenario is directly supported by level I clinical evidence.
Analytical Reference Standard and Method Development
Utilize the defined DMSO solubility of 55 mg/mL (161.1 mM) for preparing standardized stock solutions in cell-based assays, high-throughput screening, and biochemical experiments . The availability of precise solubility parameters facilitates reproducible experimental design and eliminates variability associated with undefined or batch-dependent solubility. Note that the acetate salt exhibits lower DMSO solubility than the mesylate salt (76 mg/mL), necessitating compound-specific stock preparation protocols .
Phenotypic screening and pathway-response interpretation
Analytical reference standard
High purity (≥99.72% HPLC)
System suitability and salt-form differentiation in bioanalytical methods
[1] Quantitation of α1-adrenergic receptors in porcine uterine and mesenteric arteries. ScienceDirect. 2013. View Source
[2] Fathy W, et al. Comparative effect of deliberate hypotensive anesthesia using nitroglycerine vs. phentolamine on event related potentials and cognitive functions in patients undergoing septoplasty: a randomized controlled trial. BMC Anesthesiology. 2023;23(1):150. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.